Product packaging for 3,7,9-Triazabicyclo[3.3.1]nonane(Cat. No.:CAS No. 41077-50-3)

3,7,9-Triazabicyclo[3.3.1]nonane

Cat. No.: B11924495
CAS No.: 41077-50-3
M. Wt: 127.19 g/mol
InChI Key: AJCLCDLHHBYIMZ-UHFFFAOYSA-N
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Description

3,7,9-Triazabicyclo[3.3.1]nonane is a privileged azabicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This structurally constrained bicyclic framework serves as a versatile core for developing novel bioactive molecules. The azabicyclo[3.3.1]nonane moiety is present in numerous natural products and is known to impart diverse biological activities, making it a valuable template for pharmacological exploration . Derivatives of this and related diazabicyclononane scaffolds have demonstrated high affinity and subtype selectivity for various nicotinic acetylcholine receptors (nAChRs), which are key targets for central nervous system diseases . Furthermore, this class of compounds has been investigated for its potential as glycosidase inhibitors, which is relevant for treating conditions like diabetes and lysosomal storage disorders . The scaffold's utility also extends to serving as a key intermediate in organic synthesis, enabling access to more complex, polyfunctionalized molecular architectures . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N3 B11924495 3,7,9-Triazabicyclo[3.3.1]nonane CAS No. 41077-50-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41077-50-3

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

3,7,9-triazabicyclo[3.3.1]nonane

InChI

InChI=1S/C6H13N3/c1-5-2-8-4-6(9-5)3-7-1/h5-9H,1-4H2

InChI Key

AJCLCDLHHBYIMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC(N2)CN1

Origin of Product

United States

Synthetic Methodologies for 3,7,9 Triazabicyclo 3.3.1 Nonane and Its Derivatives

Foundational Synthetic Pathways

The fundamental approaches to constructing the 3,7,9-triazabicyclo[3.3.1]nonane core often rely on condensation reactions that efficiently assemble the bicyclic system.

Multicomponent Condensation Reactions: Dimerization of α,β-Unsaturated Carbonyl Compounds with Alkylamines

The synthesis of triazabicyclo[3.3.1]nonane derivatives can be achieved through the dimerization of α,β-unsaturated carbonyl compounds with alkylamines. nih.govresearchgate.net This method provides a direct route to the bicyclic framework. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with ammonium (B1175870) acetate (B1210297) can lead to the formation of C2-symmetric 2,3,6,7,9-pentaazabicyclo[3.3.1]nonane derivatives. nih.gov This process occurs via a double Mannich-type reaction. nih.gov The efficiency of this reaction can be significantly influenced by the reaction conditions, with microwave irradiation often providing higher yields in shorter reaction times compared to conventional heating or ultrasound methods. nih.gov

Mannich-Type Cyclocondensation Protocols for Bicyclic Amine Scaffolds

The Mannich reaction is a cornerstone in the synthesis of azacyclic compounds, including the this compound scaffold. nih.govsemanticscholar.orgrsc.org This type of reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound, with formaldehyde (B43269) and a primary or secondary amine. In the context of bicyclic amine scaffolds, a "double" Mannich condensation is often employed. semanticscholar.orgdoaj.org For example, the condensation of a 4-piperidone (B1582916) derivative with a primary amine and formaldehyde is a common strategy for creating 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.orgdoaj.orgect-journal.kz This approach has been utilized in the synthesis of various derivatives by reacting 1-(3-ethoxypropyl)piperidin-4-one with different primary amines and formaldehyde. doaj.orgect-journal.kz The resulting bispidinones can then be further modified, for instance, through a Wolff-Kishner reduction to remove the carbonyl group. semanticscholar.orgdoaj.org

Targeted Synthesis of Substituted 3,7,9-Triazabicyclo[3.3.1]nonanes

More specialized synthetic routes have been developed to introduce specific substituents onto the this compound core, allowing for the fine-tuning of its chemical properties.

Synthesis via Cyclization of N,N-Diallyltriflamide with Triflamide

A notable method for synthesizing a substituted this compound involves the reaction of N,N-diallyltriflamide with triflamide. mdpi.com This reaction leads to the formation of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. mdpi.com The structure of this complex molecule has been confirmed through single-crystal X-ray analysis, which revealed that the molecule possesses a plane of symmetry with both piperazine (B1678402) moieties in a chair conformation. mdpi.com

Derivatization from 1,5-Dibenzyl-3,7-dihydroxy-1,5-diazaoctane Precursors

A specific pathway to 3,7,9-tribenzyl-3,7,9-triazabicyclo[3.3.1]nonane utilizes 1,5-dibenzyl-3,7-dihydroxy-1,5-diazaoctane as a key intermediate. google.com The synthesis involves reacting this precursor with methanesulfonyl chloride in the presence of an organic base. google.com The subsequent addition of benzylamine (B48309) and heating under reflux conditions leads to the formation of the desired tribenzylated bicyclic compound. google.com This method is advantageous due to the use of readily available starting materials and relatively mild reaction conditions. google.com

Strategic Incorporation of Protecting Groups (e.g., tert-Butoxycarbonyl, Boc)

The use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is a crucial strategy in the synthesis of complex this compound derivatives. nih.govwikipedia.org The Boc group is typically introduced to protect one or more of the nitrogen atoms, allowing for selective functionalization of the other nitrogen positions. nih.govresearchgate.net For example, N-benzyl-N'-tert-butoxycarbonyl-bispidine can be debenzylated to yield N-tert-butoxycarbonyl-bispidine, which serves as a versatile starting material for introducing a wide array of substituents onto the bispidine backbone. nih.gov The Boc group can be added to an amine using di-tert-butyl dicarbonate (B1257347) in the presence of a base. wikipedia.org Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid. wikipedia.org This strategic use of protecting groups enables the synthesis of 3,7,9-trisubstituted bispidines with different groups at each nitrogen atom that can be removed independently, a concept known as orthogonal protection. researchgate.net

Research Findings Summary

The following table summarizes the key synthetic strategies and findings discussed:

Section Synthetic Method Key Reactants Product(s) Key Findings & Conditions Citations
2.1.1Multicomponent Condensationα,β-Unsaturated carbonyl compounds, Alkylamines (e.g., ammonium acetate)Substituted triazabicyclo[3.3.1]nonanesMicrowave irradiation can improve yields and reduce reaction times. nih.govresearchgate.net
2.1.2Mannich-Type Cyclocondensation4-Piperidone derivatives, Primary amines, Formaldehyde3,7-Diazabicyclo[3.3.1]nonan-9-onesA "double" Mannich reaction is effective for forming the bicyclic core. nih.govsemanticscholar.orgrsc.orgdoaj.orgect-journal.kz
2.2.1CyclizationN,N-Diallyltriflamide, Triflamide3,7,9-Tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonaneYields a highly substituted, symmetrical product. mdpi.com
2.2.2Derivatization of Precursor1,5-Dibenzyl-3,7-dihydroxy-1,5-diazaoctane, Methanesulfonyl chloride, Benzylamine3,7,9-Tribenzyl-3,7,9-triazabicyclo[3.3.1]nonaneUtilizes readily available starting materials under mild conditions. google.com
2.2.3Use of Protecting GroupsAmines, Di-tert-butyl dicarbonate (for protection), Strong acids (for deprotection)N-Boc protected intermediates, Selectively functionalized derivativesEnables selective modification of different nitrogen atoms (orthogonal protection). nih.govwikipedia.orgresearchgate.netresearchgate.net

Intramolecular Ring Transformation and Isomerization Pathways

Investigations of 2,6,9-Triazabicyclo[3.3.1]nonadiene Isomerization

Research into the synthesis of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes has revealed a fascinating aspect of their chemistry: the interconversion of isomers through an intramolecular ring transformation. rsc.orgrsc.org This phenomenon was observed during the [4 + 4] self-condensation of β-formyl-β-nitroenamine in the presence of ammonium acetate, which yielded both 2,6- and 2,9-dialkylated products. rsc.orgst-andrews.ac.uk

It was discovered that these isomeric products, specifically the 2,6- and 2,9-dialkylated derivatives, are not static but are in a state of equilibrium, being interconvertible when dissolved in a solvent. rsc.orgrsc.org This isomerization process is understood to proceed via an intramolecular ring transformation that involves a common intermediate. rsc.orgscispace.com

The proposed mechanism for this transformation suggests that a dihydropyrimidine (B8664642) derivative acts as a common intermediate for both the 2,6-dialkyl and the alternative unsymmetrical product. scispace.com Depending on which nitrogen atom in the side chain attacks the 4-position of the dihydropyrimidine ring, either the 2,6-dialkyl product is formed or the reaction proceeds through an alternative pathway. scispace.com

The ratio of the resulting isomers can be influenced by the reaction conditions. For instance, in the synthesis of N,N'-dipropyl derivatives, a mixture of the 2,6-dipropyl and an unsymmetrical product was obtained. scispace.com The structure of the 2,6-dipropyl isomer was confirmed through X-ray crystallography after recrystallization. scispace.com

The following table summarizes the product distribution of the isomerization between 2,6,9-Triaza-4,8-dinitro-2-propylbicyclo[3.3.1]nona-3,7-diene and 2,6,9-Triaza-4,8-dinitro-9-propylbicyclo[3.3.1]nona-3,7-diene. rsc.org

Compound NameIsomer RatioMelting Point (°C)
2,6,9-Triaza-4,8-dinitro-2-propylbicyclo[3.3.1]nona-3,7-diene / 2,6,9-Triaza-4,8-dinitro-9-propylbicyclo[3.3.1]nona-3,7-diene 89/1191.5–93.6
Data sourced from Nakaike et al. (2020) rsc.org

This equilibrium is not limited to the dialkylated products. A similar interconversion is observed between dealkylated products, which are also inseparable due to this dynamic relationship. scispace.com The formation of these dealkylated products is thought to occur when larger amounts of ammonium acetate are used, leading to the conversion of the initial nitroenamine or the iminium ion intermediate to a different nitroenamine, which then forms the dealkylated bicyclic compounds. scispace.com

Advanced Structural Characterization and Conformational Analysis of 3,7,9 Triazabicyclo 3.3.1 Nonane Systems

Gas-Phase Structural Elucidation Techniques

The intrinsic structure of a molecule, free from intermolecular interactions present in solution or the solid state, can be determined through gas-phase studies. semanticscholar.org Techniques like gas-phase electron diffraction (GED) and mass spectrometry (MS) provide crucial information about the geometry and conformational preferences of individual molecules. semanticscholar.org

Application of Gas-Phase Electron Diffraction (GED) and Mass Spectrometry (MS)

A synchronous gas-phase electron diffraction/mass spectrometry (GED/MS) investigation of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane has provided significant insights into its molecular structure. researchgate.netmdpi.com This combined approach allows for the detailed analysis of the geometric parameters and the conformational composition in the gas phase. semanticscholar.orgresearchgate.netmdpi.com The study revealed that in the gas phase, the exocyclic S–N, S–C, and C–F bonds of this derivative are longer compared to their lengths in the solid state, highlighting the influence of crystal packing forces. mdpi.com

Mass spectrometry is also a crucial tool for characterizing derivatives of the 3,7,9-triazabicyclo[3.3.1]nonane system. For instance, low- and high-resolution electron impact mass spectrometry (MS (EI) and HRMS (EI)) have been used to confirm the structures of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, which share the bicyclo[3.3.1]nonane core. mdpi.com

Determination of Conformational Composition in the Gas Phase

Gas-phase studies are particularly powerful in revealing the presence of multiple conformers that may not be observed in the condensed phase. For 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, GED analysis showed a mixture of five different conformers in the gas phase at 428 K. researchgate.netmdpi.com This is in stark contrast to the solid state, where only a single conformer is observed. mdpi.com

The identified gas-phase conformers differ in the conformations of the two piperazine (B1678402) rings (chair or boat) and the orientation of the trifluoromethylsulfonyl groups. researchgate.netsciprofiles.com The relative populations of these conformers were determined from the GED data, providing a detailed picture of the conformational equilibrium in the gas phase. researchgate.netdntb.gov.ua The experimental results were found to be in better agreement with theoretical calculations performed at the experimental temperature (428 K) rather than at standard temperature (298 K). semanticscholar.orgmdpi.com

Solid-State Structural Determination

While gas-phase studies reveal the intrinsic properties of a molecule, solid-state analysis provides information about the structure as it exists in a crystalline lattice, influenced by intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional structure of molecules in the solid state. For 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, X-ray analysis revealed the presence of a single conformer in the crystal. mdpi.com In this conformer, both piperazine moieties adopt a chair conformation, and the molecule possesses a plane of symmetry passing through the nitrogen atoms. mdpi.com

Comparing the solid-state structure with gas-phase data highlights significant differences. For instance, the C–C and C–N distances within the piperazine ring are shorter in the gas-phase molecule than in the crystal. mdpi.com This demonstrates the impact of crystal packing effects on molecular geometry. X-ray diffraction has also been instrumental in confirming the structures of other related bicyclo[3.3.1]nonane derivatives, such as those of the 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene system, where it provided unequivocal proof of their molecular architecture. mdpi.comnih.gov Studies on related azabicyclo[3.3.1]nonane systems, like 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives, have also utilized X-ray diffraction to reveal the presence of both chair-chair and chair-boat conformers in the solid state. nih.gov

Computational Chemistry Approaches for Conformational Landscapes

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of the entire conformational landscape of a molecule and the calculation of the relative energies of different conformers.

Density Functional Theory (DFT) and Ab Initio Calculations on this compound Conformation

Theoretical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have been extensively applied to understand the conformational preferences of this compound systems. For 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, a comprehensive theoretical study calculated all 16 possible conformers and rotamers. researchgate.netmdpi.comsciprofiles.com These calculations were performed using functionals like B3LYP and M06-2X with cc-pVTZ and aug-cc-pVTZ basis sets. researchgate.netmdpi.com

The calculations confirmed that the most stable conformer has an optimized geometry that coincides with the structure observed in the crystal. semanticscholar.orgmdpi.com Furthermore, the theoretical models successfully reproduced the experimental conformational composition found in the gas phase, with the M06-2X/aug-cc-pVTZ level of theory providing the most satisfactory agreement with the GED data at the experimental temperature. researchgate.netmdpi.com The calculations also provided insights into the energy barriers for the rotation of the trifluoromethylsulfonyl groups, which were found to be surmountable at moderate temperatures. semanticscholar.org

The synergy between experimental data from GED/MS and X-ray diffraction, and theoretical calculations from DFT and ab initio methods, provides a comprehensive understanding of the complex structural and conformational behavior of this compound systems.

Analysis of Potential Energy Surfaces, Conformers, and Rotational Barriers

The conformational flexibility of this compound systems is a subject of significant research interest. Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces (PES) of these molecules and identifying various stable conformers. mdpi.comresearchgate.net

For instance, a detailed study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane revealed the existence of multiple conformers. mdpi.comsemanticscholar.org Theoretical calculations predicted as many as 16 possible conformers and rotamers, arising from different conformations of the two piperazine rings and the orientation of the trifluoromethylsulfonyl groups. mdpi.comresearchgate.netresearchgate.net The primary conformations for the bicyclo[3.3.1]nonane core are the twin-chair (CC), boat-chair (BC), and twin-boat (BB) forms. rsc.org In the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, the most stable conformer was identified as having both piperazine rings in a chair conformation. mdpi.com

The transition between different chair-shaped conformers can occur through the rotation of the trifluoromethylsulfonyl groups around the S-N bonds. semanticscholar.org The rotational barriers for these groups have been calculated to be approximately 11 kcal/mol. semanticscholar.org While this barrier is relatively high, it can be overcome at moderate temperatures. semanticscholar.org The thermal energy (RT) values at 298 K and 428 K are about 0.6 and 0.9 kcal/mol, respectively, indicating that conformational changes are feasible under these conditions. semanticscholar.org

The relative energies of the different conformers determine their population at a given temperature. Theoretical calculations have shown that conformers with the piperazine rings in a boat conformation or with the CF3 group directed inward are less stable than their chair and outward counterparts. semanticscholar.org

Table 1: Calculated Relative Energies of Conformers for 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane

ConformerRing 1 ConformationRing 2 ConformationRelative Energy (kcal/mol)
I ChairChair0.00
II Chair (in)Chair (out)0.83
III Chair (out)Chair (in)0.83
IV Boat (out)Chair (out)1.34
V Chair (out)Boat (out)1.34

Data sourced from theoretical calculations at the M06-2X/aug-cc-pVTZ level of theory. The terms "in" and "out" refer to the orientation of the trifluoromethylsulfonyl group.

Theoretical Insights into Noncovalent Interactions Influencing Conformation

The conformation of this compound derivatives is not solely determined by steric effects but is also influenced by a variety of noncovalent interactions. These subtle forces can play a decisive role in stabilizing or destabilizing certain conformers.

In many bicyclo[3.3.1]nonane systems, lone pair-lone pair (lp-lp) repulsion between heteroatoms at positions 3 and 7 can lead to a preference for the boat-chair (BC) conformation to avoid this unfavorable interaction in the twin-chair (CC) form. nih.govrsc.org This phenomenon is often referred to as the "Hockey Sticks" effect. nih.govrsc.org However, in some derivatives, such as 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions (LP-N–C–S) can favor the CC conformer. nih.govrsc.org

For 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is generally adopted to minimize both 1,3-diaxial steric repulsion between the aryl groups and lp-lp repulsion between the nitrogen atoms. rsc.org Interestingly, N-nitrosation of these compounds introduces more sp2 character to the nitrogen atoms, which reduces the lp-lp repulsion in the CC conformation and introduces a dominant allylic strain in the BC form, thereby making the CC conformer more favorable. rsc.org

In the specific case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, theoretical analysis of the potential energy surface for the rotation of the triflyl groups suggests a minimal role for noncovalent interactions within the molecule. semanticscholar.org The nearly identical energy profiles for the rotation of the two unequally positioned triflyl groups indicate that their conformational preferences are largely independent of each other. semanticscholar.org

Comparative Analysis of Molecular Structures Across Phases

The conformation of a molecule can be significantly influenced by its environment. Comparing the structure of a compound in the gas phase, where it exists as an isolated entity, with its structure in the condensed phases (solution or crystal) provides valuable insights into the effects of intermolecular forces. mdpi.com

Discrepancies and Complementarity Between Gas-Phase and Crystal Structures

Gas-phase electron diffraction (GED) and single-crystal X-ray diffraction are powerful complementary techniques for structural determination. mdpi.com While X-ray crystallography reveals the structure of a molecule within a crystal lattice, influenced by packing effects, GED provides information about the intrinsic structure and conformational equilibrium of free molecules. mdpi.com

A study of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane highlighted significant differences between its gas-phase and crystal structures. mdpi.com In the solid state, only one conformer (1-c-out-2-c-out) was observed, where both piperazine rings adopt a chair conformation. mdpi.comresearchgate.net In contrast, gas-phase analysis at 428 K revealed a mixture of five different conformers. mdpi.comresearchgate.netsemanticscholar.org The most abundant conformers were the 1-c-in-2-c-out and 1-c-out-2-c-in forms (42%), followed by the 1-c-out-2-c-out conformer (36%) and the 1-b-out-2-c-out conformer (22%). mdpi.com

Furthermore, notable differences in bond lengths were observed between the two phases. In the gas phase, the C-C and C-N bonds of the piperazine ring are shorter than in the crystal. mdpi.com Conversely, the exocyclic S-N, S-C, and C-F bonds are longer in the gas phase, which is attributed to the absence of intermolecular interactions. mdpi.com These findings underscore that crystal packing forces can lead to a tightening of certain bonds. rsc.org

Table 2: Comparison of Selected Bond Lengths (Å) for 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane in the Gas Phase and Crystal

BondGas Phase (GED)Crystal (X-ray)
C-C 1.5181.533 / 1.535
C-N 1.4611.479
S-N Longer in gas phaseShorter in crystal
S-C Longer in gas phaseShorter in crystal
C-F Slightly longer in gas phaseShorter in crystal

Data sourced from a comparative GED and X-ray diffraction study. mdpi.com

Influence of Environmental Factors (Solution, Crystal Packing) on Conformation

The environment plays a crucial role in dictating the preferred conformation of flexible molecules. In solution, intermolecular interactions with solvent molecules can stabilize certain conformers over others. mdpi.com However, for some compounds like 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, solubility issues in suitable solvents for low-temperature NMR studies can limit the experimental investigation of conformational equilibria in solution. mdpi.comresearchgate.net

In the solid state, crystal packing effects are a dominant factor in determining the molecular conformation. mdpi.com The need to arrange molecules in a crystal lattice in a way that maximizes packing efficiency can force a molecule into a single conformation, even if other conformers are energetically accessible in the gas phase or in solution. mdpi.com This is clearly demonstrated in the case of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, where a rich conformational mixture in the gas phase collapses to a single conformer in the crystal. mdpi.com

The anisotropic compression of the crystal structure of 3-aza-bicyclo[3.3.1]nonane-2,4-dione under high pressure further illustrates the influence of the crystalline environment. ed.ac.uk The dicarboximide moiety becomes non-planar at elevated pressures, and the response to pressure is primarily governed by dispersion interactions rather than hydrogen bonding. ed.ac.uk This highlights that even subtle changes in the environment can induce significant structural alterations.

Structural Diversity and Functionalization of 3,7,9 Triazabicyclo 3.3.1 Nonane Derivatives

N-Substitution Patterns and Their Synthetic Implications

The nitrogen atoms at positions 3, 7, and 9 of the bicyclo[3.3.1]nonane framework serve as key handles for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic properties.

Synthesis and Characterization of N-Trifluoromethylsulfonyl Derivatives

The introduction of trifluoromethylsulfonyl (Tf) groups onto the nitrogen atoms of the 3,7,9-triazabicyclo[3.3.1]nonane core has been a subject of detailed structural investigation. The synthesis of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane (1) is achieved through the reaction of N,N-diallyltriflamide with triflamide. mdpi.com

A comprehensive analysis of its molecular structure has been conducted using gas-phase electron diffraction (GED), mass spectrometry (MS), and theoretical calculations, and compared with its single-crystal X-ray diffraction data. mdpi.comdntb.gov.uaresearchgate.net These studies have revealed a complex conformational landscape for this molecule. While X-ray analysis identified a single conformer in the crystalline state, gas-phase studies have shown the presence of multiple conformers. mdpi.com

Theoretical calculations have identified 16 possible conformers and rotamers, which differ in the conformations of the two piperazine-like rings and the orientation of the trifluoromethyl groups. mdpi.combohrium.com The most stable conformer in the gas phase was found to be the '1-c-out-2-c-out' form, which is consistent with the crystal structure. mdpi.com However, the GED analysis indicated a mixture of five conformers at 428 K, highlighting the conformational flexibility of the molecule in the gas phase. mdpi.com

Table 1: Conformational Composition of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane in the Gas Phase

ConformerPercentage (%)
1-c-out-2-c-out (I)36 (10)
1-c-in-2-c-out (II) + 1-c-out-2-c-in (III)42 (6)
1-b-out-2-c-out (IV)22 (10)
1-c-out-2-b-out (V)0 (10)

Data obtained from GED analysis at 428 K. mdpi.com

Exploration of N-Benzyl and other N-Alkyl Substituents

The synthesis of N-benzyl and other N-alkyl substituted this compound derivatives has also been explored. A notable example is the synthesis of 3,7,9-tribenzyl-3,7,9-triazabicyclo[3.3.1]nonane. google.com This compound is prepared from readily available starting materials like benzylamine (B48309) and epichlorohydrin, proceeding through a 1,5-dibenzyl-3,7-dihydroxy-1,5-diazaoctane intermediate. google.com The final cyclization is achieved by reacting the intermediate with methanesulfonyl chloride and then benzylamine. google.com

The development of synthetic routes to such N-substituted derivatives is significant for creating novel compounds with potential applications in medicinal chemistry and materials science. google.com

Ring System Analogs with Varied Heteroatom Arrangements

The structural motif of the bicyclo[3.3.1]nonane core can be further diversified by altering the arrangement and number of heteroatoms within the bicyclic framework.

Related Diazabicyclo[3.3.1]nonane Scaffolds (e.g., 3,7-Diazabicyclo[3.3.1]nonane)

3,7-Diazabicyclo[3.3.1]nonane, also known as bispidine, is a closely related and extensively studied scaffold. ect-journal.kzdoaj.orgnih.govelsevierpure.comresearchgate.net Its derivatives are synthesized through various methods, including the double Mannich reaction. ect-journal.kzdoaj.orgnih.gov For instance, N-benzyl-N'-tboc-bispidinone can be synthesized from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. nih.govnih.gov Subsequent reduction of the carbonyl group yields the corresponding N-benzyl-N'-tboc-bispidine. nih.gov

The conformational properties of 3,7-diazabicyclo[3.3.1]nonane derivatives have been studied using NMR spectroscopy, which often reveals a "chair-chair" conformation for the two piperidine (B6355638) rings. ect-journal.kzdoaj.org The versatility of this scaffold allows for the introduction of a wide range of substituents at the nitrogen atoms, leading to compounds with diverse biological activities. ect-journal.kzdoaj.orgnih.gov

Tetraazabicyclo[3.3.1]nonane Derivatives (e.g., 1,3,5,7-Tetraazabicyclo[3.3.1]nonane)

Increasing the number of nitrogen atoms in the bicyclic system leads to tetraazabicyclo[3.3.1]nonane derivatives. A prominent example is 1,3,5,7-tetraazabicyclo[3.3.1]nonane. The 3,7-dinitro derivative, DPT, is a key intermediate in the synthesis of high-energy materials like RDX and HMX. scilit.commst.edulookchem.comresearchgate.net The synthesis of DPT often involves the nitration of hexamine. mst.eduresearchgate.net

Structural studies of 3,7-disubstituted 1,3,5,7-tetraazabicyclo[3.3.1]nonane derivatives using ¹H NMR spectroscopy have shown that these molecules typically exist in chair-chair or flattened chair-chair conformations. pw.edu.pl

Phospha- and other Heteroatom-Substituted Bicyclo[3.3.1]nonane Analogs (e.g., 7-Phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane)

The incorporation of other heteroatoms, such as phosphorus, into the bicyclo[3.3.1]nonane framework creates even greater structural diversity. An example is 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN(Me)). researchgate.netillinois.edu This water-soluble bidentate (P,N) ligand is synthesized from 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). acs.org

The PTN(Me) ligand can coordinate to metal centers in both a monodentate (κ¹-P) and a bidentate (κ²-P,N) fashion, making it a versatile ligand for the synthesis of transition metal complexes with potential catalytic applications. acs.org The rigid framework of the ligand holds the non-coordinating nitrogen atom in close proximity to the metal center in the κ¹-P coordination mode. acs.org

Stereochemical Control and Chiral Derivatives of this compound

The rigid bicyclic framework of this compound presents a unique scaffold for the development of chiral molecules. The stereochemical arrangement of substituents on this framework can lead to the formation of enantiomers with distinct properties and potential applications, particularly in the realm of asymmetric catalysis and medicinal chemistry. The control of stereochemistry in the synthesis of these derivatives is, therefore, a critical area of research.

Enantioselective Synthesis and Properties of Chiral this compound Systems

While the synthesis of racemic this compound derivatives has been documented, the field of their enantioselective synthesis is an emerging area with significant potential. researchgate.net Drawing parallels from the broader field of bicyclo[3.3.1]nonane chemistry, several strategies can be envisaged and have been successfully applied to analogous heterocyclic systems, suggesting viable pathways for obtaining chiral this compound derivatives. rsc.orgnih.gov

Strategies for Enantioselective Synthesis:

The primary approaches for achieving enantioselectivity in the synthesis of chiral bicyclic systems, which are applicable to the this compound core, include:

Use of Chiral Building Blocks: This strategy involves the incorporation of chirality from the outset of the synthesis, using enantiomerically pure starting materials. For instance, the cyclization of a chiral diamine or a related nitrogen-containing fragment would directly lead to a chiral bicyclic product. The synthesis of chiral 1,2-diamines, which can serve as precursors, has been achieved through methods like copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines. nih.gov

Catalytic Asymmetric Synthesis: This is a highly efficient method that employs a chiral catalyst to induce stereoselectivity in a reaction that forms the bicyclic core or introduces chirality to a pre-existing scaffold. For related azabicyclo[3.3.1]nonane systems, a notable example is the use of bifunctional phosphonium (B103445) salt/Lewis acid relay catalysis in a cascade reaction to construct chiral aryl-fused N-bridged [3.3.1] ring systems with excellent stereoselectivities. nih.gov This approach, starting from indole-based α,β-unsaturated ketones and cyclic azomethine ylides, proceeds through a [3+2] cyclization, ring-opening, and Friedel-Crafts cascade, offering a modular route to complex chiral architectures. nih.gov The stereocontrol is achieved through synergistic ion-pairing and hydrogen-bonding interactions between the reactants and the chiral cationic catalyst. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a reactant to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed. This method has been explored in the context of cyclization reactions to form bicyclo[3.3.1]nonane cores.

Properties and Potential Applications of Chiral Derivatives:

The chirality of this compound derivatives is expected to impart specific properties that are valuable in several scientific domains:

Asymmetric Catalysis: Many derivatives of bicyclo[3.3.1]nonane are attractive for their use in asymmetric catalysis. rsc.orgnih.gov The rigid structure of the this compound core, combined with the presence of multiple nitrogen atoms, makes its chiral derivatives promising candidates as ligands for transition metal catalysts. These nitrogen atoms can act as coordination sites for metal ions, and the chiral environment around the metal center can influence the stereochemical outcome of a catalyzed reaction. For example, chiral diene ligands based on the bicyclo[3.3.1]nonane framework have been successfully employed in Suzuki reactions and the addition of boronic acids to α,β-unsaturated ketones. nih.gov

Medicinal Chemistry: The three-dimensional structure of chiral molecules is crucial for their interaction with biological targets such as enzymes and receptors, which are themselves chiral. Chiral azabicyclo[3.3.1]nonane-containing molecules are found in a variety of bioactive natural products and have shown potential as anticancer agents. nih.govnih.gov The enantioselective synthesis of these compounds is therefore critical for studying their structure-activity relationships and for the development of new therapeutic agents.

While specific data on the chiroptical properties, such as specific rotation, of enantiopure this compound derivatives are not yet widely reported in the literature, the conformational rigidity of the scaffold suggests that distinct chiroptical signatures would be observable. A detailed conformational analysis has been performed on a related derivative, 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, revealing the complexity of its potential conformers. mdpi.com

The following table summarizes the key aspects of enantioselective strategies applicable to this compound systems based on research on analogous compounds.

StrategyDescriptionPotential Application to this compound
Chiral Building Blocks Synthesis starts with enantiopure precursors.Use of chiral diamines in the cyclization to form the bicyclic core.
Catalytic Asymmetric Synthesis A chiral catalyst directs the stereochemical outcome.Phosphonium salt/Lewis acid relay catalysis for cascade reactions. nih.gov
Chiral Auxiliaries A temporary chiral group guides the reaction stereochemistry.Attachment to a reactant prior to the key cyclization step.

Advanced Theoretical and Mechanistic Studies on 3,7,9 Triazabicyclo 3.3.1 Nonane Architectures

Quantum Chemical Characterization of Electronic Properties and Bonding

Quantum chemical calculations have been instrumental in elucidating the electronic structure and bonding characteristics of 3,7,9-triazabicyclo[3.3.1]nonane derivatives. A comprehensive study on 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane using Density Functional Theory (DFT) at the B3LYP and M06-2X levels with cc-pVTZ and aug-cc-pVTZ basis sets, alongside gas-phase electron diffraction (GED), has provided significant insights. semanticscholar.orgresearchgate.net

The rigid bicyclic structure of these molecules allows for a focused analysis of a limited number of stable conformers on the potential energy surface. semanticscholar.org Theoretical calculations have shown that the geometry of the most stable conformer, characterized by a chair-chair conformation of the two piperazine-like rings, is in excellent agreement with experimental X-ray crystal structures. semanticscholar.orgresearchgate.net In the gas phase, however, a mixture of several conformers is present, with their relative populations being temperature-dependent. researchgate.net

The electronic properties are significantly influenced by the substituents on the nitrogen atoms. For instance, the strong electron-withdrawing nature of the trifluoromethylsulfonyl groups in the studied derivative dramatically affects the electron density distribution across the bicyclic framework. The bonding within the cage structure is characterized by standard single bond lengths and angles, with the bicyclic system enforcing a specific spatial arrangement of the nitrogen lone pairs.

Table 1: Calculated Relative Energies and Populations of Conformers of a Substituted this compound Derivative at 428 K. semanticscholar.orgresearchgate.net

Conformer DescriptionRelative Free Energy (kcal/mol)Mole Fraction (%)
1-c-out-2-c-out0.0036(10)
1-c-in-2-c-out0.1642(6)
1-c-out-2-c-in0.16
1-b-out-2-c-out0.6522(10)
1-c-out-2-b-outNot populated0(10)
Data derived from theoretical calculations at the M06-2X/aug-cc-pVTZ level of theory. The notation describes the conformation (c: chair, b: boat) and orientation of substituents.

Computational Modeling of Reaction Pathways and Transition States in this compound Formation

While specific computational studies on the formation of the parent this compound are not extensively documented in the literature, the mechanism can be inferred from theoretical investigations of related structures, such as bispidines (3,7-diazabicyclo[3.3.1]nonanes), which are often synthesized via the Mannich reaction. nih.govrsc.orgnih.gov The formation of the this compound core typically involves a multicomponent condensation reaction. researchgate.net

A plausible reaction pathway involves the condensation of a primary amine, formaldehyde (B43269), and a suitable nitrogen source, such as ammonia (B1221849) or another primary amine. DFT calculations on analogous Mannich reactions for bispidine synthesis have shown that the reaction proceeds through a series of intermediates, including the formation of iminium ions. nih.govrsc.orgnih.gov The stereochemical outcome of these reactions can be influenced by various factors, including the presence of catalysts and solvents, as demonstrated by DFT studies on diastereodivergent Mannich reactions. nih.govrsc.orgnih.gov

The key steps in the formation of the this compound skeleton are believed to be:

Formation of an iminium ion from the reaction of formaldehyde and a primary amine.

Nucleophilic attack of a second amine on the iminium ion.

A second condensation with formaldehyde to form another iminium ion.

Intramolecular cyclization to form the bicyclic framework.

Computational modeling of these steps would involve locating the transition states for each bond formation and determining the activation energies. Such calculations would be crucial for optimizing reaction conditions and understanding the factors that control the efficiency and stereoselectivity of the synthesis. For example, in a related system, the rotation barrier for trifluoromethylsulfonyl groups was calculated to be approximately 11 kcal/mol, which can be overcome at moderate temperatures. semanticscholar.orgresearchgate.net

Theoretical Investigations of Intramolecular and Intermolecular Interactions

The rigid conformation of the this compound skeleton gives rise to specific and significant intramolecular and intermolecular interactions. Theoretical studies, particularly using DFT, have been employed to understand these non-covalent interactions.

In the case of the 3,7,9-tris(trifluoromethylsulfonyl) derivative, the primary intramolecular interactions are steric in nature, arising from the bulky substituents on the nitrogen atoms. semanticscholar.orgresearchgate.net The relative stability of different conformers is largely dictated by the minimization of these steric clashes. semanticscholar.orgresearchgate.net The potential energy surface of the molecule is characterized by several minima corresponding to different rotational isomers, with the barriers to interconversion being relatively low. researchgate.net

Intermolecular interactions are also of great interest, particularly in the context of crystal packing and receptor binding. The nitrogen atoms of the this compound core can act as hydrogen bond acceptors, while N-H protons can act as donors. Computational studies can model these interactions with solvent molecules or other species, providing insights into the solvation process and the formation of supramolecular assemblies. For instance, studies on related diacylbispidines have shown that conformational switching can be induced by metal ion binding or changes in the solvent environment, a phenomenon that can be rationalized through theoretical calculations of the interaction energies. researchgate.net

Research Applications and Emerging Directions in 3,7,9 Triazabicyclo 3.3.1 Nonane Chemistry

Utility in Organic Synthesis and Scaffold Design

The 3,7,9-triazabicyclo[3.3.1]nonane framework is not only a synthetic target itself but also a crucial starting point for more elaborate molecular architectures. Its inherent structural features allow for precise control over the spatial orientation of substituents, making it an attractive building block in medicinal and materials chemistry.

The triazabicyclic system serves as a useful synthetic intermediate for a range of chemical products and pharmaceutical intermediates. google.com The strategic functionalization of the nitrogen atoms is a key feature of its synthetic utility. For instance, derivatives such as 3-Boc-3,7,9-triazabicyclo[3.3.1]nonane are employed as a core structure in the preparation of antagonists for the cell surface chemokine receptor 1 (CCR-1). google.com

A multi-step synthesis starting from ethyl acrylate (B77674) can produce 3,9-dibenzyl-7-(phenylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane, which allows for selective functionalization of the nitrogen substituents. researchgate.net Further transformations, including debenzylation and reaction with 4-fluorobenzyl chloride, demonstrate how the scaffold can be systematically modified to build more complex structures. researchgate.net A patent has described a novel synthetic route to 3,7,9-tribenzyl-3,7,9-triazabicyclo[3.3.1]nonane, highlighting its value as an intermediate for other compounds, including 3-t-butoxycarbonyl-3,7,9-triazabicyclo[3.3.1]nonane. google.com Additionally, complex derivatives like 3,7,9-tris[(trifluoromethyl)sulfonyl]-3,7,9-triazabicyclo[3.3.1]nonane can be assembled in a one-pot synthesis from N,N-diallyltriflamide, showcasing the scaffold's accessibility through various synthetic strategies. rsc.org

The this compound scaffold is well-suited for the construction of chemical libraries, which are collections of structurally related compounds used for screening in drug discovery and materials science. The ability to systematically modify the substituents on the bicyclic framework allows for the generation of diverse molecules from a common core.

While direct examples for the 3,7,9-triaza core are emerging, the principle is well-established with closely related analogs. For example, the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been used to synthesize a wide variety of derivatives with different spacer motifs and (hetero)aryl moieties to generate ligands with high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov Similarly, a library of tetrasubstituted 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives was generated from the reaction of 3-oxo-2-arylhydrazonopropanal derivatives with ammonium (B1175870) acetate (B1210297). nih.govmdpi.com This approach, creating a series of related compounds through a common reaction pathway, is fundamental to library synthesis and demonstrates the potential of bicyclic scaffolds like this compound for generating molecular diversity.

Coordination Chemistry and Ligand Development

The defined spatial arrangement of nitrogen atoms, and the ability to substitute them with other donor atoms like phosphorus, makes the bicyclo[3.3.1]nonane framework an excellent platform for designing multidentate ligands for metal coordination.

The this compound skeleton and its analogs, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine) and its phosphine (B1218219) derivatives, are foundational in the development of sophisticated metal-coordinating ligands. researchgate.netmdpi.com The bispidine framework has been used to create a wide array of multidentate ligands that can effectively encapsulate metal ions from the p-, d-, and f-blocks, including iron, nickel, and palladium. mdpi.com

Of particular interest are the phosphine analogs, where a nitrogen atom is replaced by phosphorus. A notable example is 7-R-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN(R)), an "open cage" ligand derived from the cleavage of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA). acs.orgacs.org These PTN(R) ligands have been used to synthesize a new class of rhodium(I) complexes. acs.orgacs.org Another example is the hemilabile P,N-ligand 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane (PTN(Me)), which has been used to prepare water-soluble silver(I) complexes. cnr.it The design of these ligands leverages the rigid bicyclic structure to pre-organize the donor atoms for metal binding.

Table 1: Examples of Ligands and Metal Complexes Based on Bicyclo[3.3.1]nonane Scaffolds

Ligand ScaffoldLigand ExampleMetal IonResulting Complex ExampleSource(s)
3,7-Diazabicyclo[3.3.1]nonaneDimethyl 7-(di(pyridine-2-yl)methyl)-9-hydroxy-3-methyl-2,4-di(pyridine-2-yl)-3,7-diazabicyclo[3.3.1]nonan-1,5-dicarboxylateFe(II)Iron(1+), chloro[dimethyl 9,9-dihydroxy-3-methyl-2,4-di(2-pyridinyl-κN)-7-[(2-pyridinyl-κN)methyl]-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate-κN3,κn7]-,chloride (1:1) mdpi.comgoogle.com
7-Phospha-1,3,5-triazabicyclo[3.3.1]nonanePTN(Me) (R=Me), PTN(Ph) (R=Ph)Rh(I)[RhCl(cod)(PTN(R)], [Rh(cod){PTN(R)}][BArF4] acs.orgacs.org
7-Phospha-1,3,5-triazabicyclo[3.3.1]nonanePTN(Me)Ag(I)Cationic silver(I)-centred complexes with mono-anionic counter-ions cnr.it
3,7-Diazabicyclo[3.3.1]nonane3,7-Diallyl-3,7-diazabicyclo[3.3.1]nonaneNi(II)(C7H12N2allyl2)Ni(acac)2 mdpi.com

The characterization of metal complexes reveals diverse coordination modes, which are dictated by the ligand's structure and the reaction conditions. The kappa (κ) notation is used to describe the connectivity of the ligand to the central metal atom.

For rhodium(I) complexes with rigid PTN(R) ligands, two distinct coordination modes have been identified: a monodentate κ¹-P mode and a bidentate κ²-P,N mode. acs.orgacs.org In the κ¹-P coordination, only the phosphorus atom binds to the rhodium center, while the rigid bicyclic framework holds a nitrogen donor in close proximity to the metal. acs.org In the κ²-P,N mode, both the phosphorus and a nearby nitrogen atom coordinate to the metal, forming a chelate ring. acs.orgacs.org DFT calculations have been used to assess the structural changes in the ligand as it transitions between these two modes. acs.org

Similarly, studies on silver(I) complexes with the 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane (PTN(Me)) ligand show that the coordination is dependent on the stoichiometry. Bis-ligated silver complexes exhibit P,N bidentate coordination, whereas tris-ligated complexes show only P-mono-coordination to the metal center. cnr.it In the parent 3,7-diazabicyclo[3.3.1]nonane system, coordination through the nitrogen atoms is also well-defined, as seen in an iron complex where the ligand coordinates via multiple nitrogen atoms, denoted as κN3 and κn7. google.com

Catalytic Applications in Organic Transformations

The metal complexes derived from this compound analogs are not merely structural curiosities; they have shown potential as catalysts in important organic reactions. The unique ligand architecture can influence the activity and selectivity of the metallic center.

Rhodium(I) complexes featuring the rigid PTN(R) ligands have been tested as catalysts for several transformations. acs.orgacs.org These include the hydroformylation of olefins in biphasic systems, the regioselective reduction of C-C bonds via transfer hydrogenation, and the hydrogenation of acetophenone. acs.org The ability of these catalysts to function in aqueous two-phase systems is particularly advantageous for green chemistry applications, as demonstrated by related ruthenium complexes with water-soluble phosphine ligands like 1,3,5-triaza-7-phosphaadamantane (PTA) used in aldehyde hydrogenation. acs.org The broader interest in bispidine-based complexes for their potential in catalytic applications underscores the promise of this class of compounds in facilitating organic synthesis. mdpi.com

Exploration of Homogeneous Catalysis by Metal Complexes Incorporating this compound Ligands

The this compound framework and its derivatives have been investigated as ligands in homogeneous catalysis. These ligands can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

One area of interest is in aqueous-phase catalysis, where the development of water-soluble catalysts is crucial for green chemistry applications. While research has extensively focused on the water-soluble phosphine 1,3,5-triaza-7-phosphaadamantane (PTA), related open-cage ligands like 7-R-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PTN(R)) have also been synthesized and studied. researchgate.net For instance, rhodium(I) complexes bearing PTN(R) ligands have been shown to be effective catalysts for the hydroformylation and hydrocarboxylation of alkenes, as well as the hydrogenation of aldehydes and alkenes in aqueous solutions. researchgate.net These complexes exhibit stability in aqueous media under inert atmospheres. researchgate.net

Specifically, neutral and cationic Rh(I) complexes with the water-soluble aminophosphine (B1255530) cage ligand 7-phospha-3-methyl-1,3,5-triazabicyclo[3.3.1]nonane (PNT) have demonstrated efficacy in the selective transfer hydrogenation of certain carbonyl compounds in water, using sodium formate (B1220265) as the hydrogen source. liv.ac.uk

Furthermore, the synthesis of water-soluble silver(I) complexes featuring the hemilabile 3,7-dimethyl-1,3,5-triaza-7-phosphabicyclo[3.3.1]nonane ligand highlights the versatility of this scaffold in coordination chemistry. cnr.it The design of such ligands allows for fine-tuning of the metal complex's properties, which is essential for developing efficient and selective homogeneous catalysts.

Potential for Asymmetric Catalysis Using Chiral Derivatives

The rigid bicyclo[3.3.1]nonane framework is an attractive scaffold for the development of chiral ligands for asymmetric catalysis. rsc.org While the parent this compound is achiral, the introduction of substituents at various positions can create chiral derivatives. These chiral ligands can then be used to generate metal complexes that catalyze enantioselective transformations, a critical area in modern synthetic chemistry for the production of single-enantiomer pharmaceuticals and other fine chemicals.

The synthesis of chiral triazabicyclo[3.3.1]nonane derivatives is a key step in this direction. researchgate.net Although the direct application of chiral this compound derivatives in asymmetric catalysis is an emerging area, the broader success of other bicyclo[3.3.1]nonane-based ligands provides a strong precedent for their potential. The defined conformational preferences of the bicyclic system can lead to well-defined chiral environments around a metal center, which is crucial for achieving high levels of enantioselectivity.

Fundamental Studies in Supramolecular Chemistry

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding and utilizing the this compound scaffold. thno.orguclouvain.bersc.org This field explores how molecules recognize each other and self-assemble into larger, organized structures. uclouvain.be

Investigations into Host-Guest Chemistry and Molecular Recognition

The cage-like structure of this compound and its derivatives makes them intriguing candidates for host-guest chemistry. thno.org In this context, the bicyclic compound acts as a "host" that can encapsulate a smaller "guest" molecule or ion through non-covalent interactions. The size and shape of the cavity, as well as the nature and placement of functional groups on the scaffold, determine the selectivity of the host for specific guests.

The nitrogen atoms within the this compound framework can act as hydrogen bond acceptors, while substituents can be introduced to provide additional binding sites. This allows for the rational design of hosts for the recognition of various guest species. The study of these host-guest interactions provides fundamental insights into the principles of molecular recognition, which is a cornerstone of biological processes and has applications in sensing, separations, and drug delivery. thno.orgrsc.org

Role in the Formation of Supramolecular Assemblies

Beyond simple host-guest complexes, this compound derivatives can serve as building blocks for the construction of larger supramolecular assemblies. thno.org By designing molecules with multiple recognition sites, it is possible to create extended networks, polymers, and other complex architectures held together by non-covalent forces.

The rigid and well-defined geometry of the bicyclic core provides a predictable structural element for directing the self-assembly process. For example, the introduction of functional groups capable of forming strong and directional interactions, such as hydrogen bonds or metal-ligand coordination, can lead to the formation of ordered and functional supramolecular materials.

Design of Novel Chemical Scaffolds for Research Purposes

The inherent structural features of this compound make it a valuable scaffold for fundamental research in chemistry. Its constrained conformation and the presence of heteroatoms provide a unique platform for studying various chemical phenomena.

Use as Structural Models for Conformational and Mechanistic Studies

The rigid framework of this compound and its derivatives serves as an excellent model system for conformational analysis. semanticscholar.orgsciencefather.com The bicyclic structure limits the number of accessible conformations, simplifying the study of the energetic and geometric preferences of the molecule. Gas-phase electron diffraction (GED) and theoretical calculations have been employed to investigate the molecular structure and conformational composition of derivatives like 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. semanticscholar.orgmdpi.com These studies reveal that while a single conformer may be present in the crystalline state, multiple conformers can exist in the gas phase. semanticscholar.org Such investigations provide valuable data for benchmarking computational methods and understanding the influence of intermolecular forces on molecular structure. semanticscholar.org

The constrained geometry of this scaffold is also beneficial for mechanistic studies. By incorporating the this compound core into a larger molecule, researchers can lock certain parts of the molecule into a fixed orientation, allowing for the detailed investigation of reaction mechanisms without the complication of multiple competing conformations. This approach is particularly useful for studying reactions where the spatial arrangement of functional groups is critical.

Strategic Adaptation in Scaffold-Based Ligand Discovery Research

The strategic adaptation of the this compound scaffold is a prime example of its utility in modern drug discovery. This is particularly evident in the development of antagonists for the C-C chemokine receptor 1 (CCR1). CCR1 is a G-protein coupled receptor that plays a crucial role in the migration of inflammatory cells, making it a key target for autoimmune diseases and inflammatory conditions. The this compound core has been successfully employed as a central building block to create potent and selective CCR1 antagonists.

The versatility of the scaffold allows for the introduction of various functional groups at the nitrogen positions, which can be tailored to interact with specific residues in the binding pocket of the target receptor. For instance, the synthesis of a series of cinnamoyl derivatives of this compound has demonstrated the potential of this scaffold in generating effective CCR1 antagonists. researchgate.net

One of the key synthetic intermediates that has enabled the exploration of the this compound scaffold is 3-Boc-3,7,9-triazabicyclo[3.3.1]nonane. This protected form of the scaffold allows for controlled and regioselective functionalization of the other nitrogen atoms. A novel synthesis for the tribenzylated precursor to this intermediate has been developed, highlighting the ongoing efforts to improve access to this valuable building block. google.com

The research into CCR1 antagonists has shown that modifications to the substituents on the this compound core can significantly impact both the potency and the pharmacokinetic profile of the resulting compounds. For example, a series of cinnamides based on this scaffold were synthesized and evaluated for their ability to inhibit CCR1. researchgate.net The findings from these studies underscore the strategic value of the this compound scaffold in generating drug candidates with desirable pharmacological properties.

Biological Activity of this compound-Based CCR1 Antagonists

CompoundSubstituent (R)hCCR1 IC50 (µM)rCCR1 IC50 (µM)mCCR1 IC50 (µM)Rat Cmax (µM) at 3 mg/kg p.o.
5H0.0150.0120.015N/A
7SO2Me0.0080.0060.0060.18
8COMe0.0080.0060.006N/A
9CONMe20.0150.0150.020N/A

Data sourced from: Letters in Drug Design & Discovery, 2006, Vol. 3, No. 10. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3,7,9-Triazabicyclo[3.3.1]nonane and its derivatives?

Methodological Answer:

  • Condensation reactions : 5-Aminothieno[2,3-c]pyridazine-6-carbaldehyde reacts with aliphatic amines to form 2,6,9-triazabicyclo derivatives, as confirmed by X-ray crystallography .
  • Oxidative cycloaddition : Triflamide derivatives undergo oxidative addition with unsaturated substrates (e.g., N-allyltriflamide) in the presence of t-BuOCl/NaI to yield bicyclic products, though pathway efficiency depends on reagent compatibility .
  • Microwave/ultrasound-assisted synthesis : Novel 2,3,6,7,9-pentaazabicyclo derivatives are synthesized under microwave or ultrasound irradiation, enabling rapid cyclization and reduced reaction times .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • Gas-phase electron diffraction (GED) : Combined with DFT calculations, GED resolves bond lengths and angles, confirming the bicyclic framework’s chair-boat conformation .
  • X-ray crystallography : Critical for determining substituent positions in derivatives (e.g., 2,6,9-triazabicyclo compounds) and validating stereochemical outcomes .
  • Mass spectrometry (MS) : Used alongside GC to verify molecular weight and fragmentation patterns, particularly for purity assessment .

Q. What analytical techniques assess purity and residual solvents in this compound-based pharmaceuticals?

Methodological Answer:

  • Headspace GC-MS : Quantifies residual solvents (e.g., methanol, acetone) using a DV-624 column with helium carrier gas, achieving detection limits <10 ppm .
  • HPLC with UV detection : Monitors impurities in derivatives by comparing retention times against reference standards.
  • Elemental analysis : Validates stoichiometry in novel bicyclic compounds, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways during synthesis?

Methodological Answer:

  • Mechanistic probing : For failed pathways (e.g., inability to convert intermediate 10 to bicycle 11 in Scheme 6 ), employ isotopic labeling or in situ NMR to track intermediate stability.
  • Systematic variation : Adjust reaction conditions (solvent polarity, temperature, catalyst loading) to identify bottlenecks. For example, switching from THF to CHCl₃ improved yields in Prins-type cyclizations .
  • Computational modeling : Use DFT to compare energy barriers of competing pathways, guiding experimental optimization .

Q. What computational methods predict electronic/steric properties of this compound derivatives?

Methodological Answer:

  • Basis set selection : Correlation-consistent sets (e.g., [5s4p3d2f1g] for oxygen) balance accuracy and computational cost in post-Hartree-Fock calculations .
  • DFT with dispersion correction : Models non-covalent interactions (e.g., hydrogen bonding in sulfonamide derivatives) using B3LYP-D3/6-311++G(d,p) .
  • Molecular docking : Screens derivatives for biological activity (e.g., β-amyloid binding) using AutoDock Vina with AMBER force fields .

Q. What strategies optimize bicyclic product yields in multi-step syntheses?

Methodological Answer:

  • Catalytic hydrogenolysis : Achieves 62% yield in diazatricyclic core formation (e.g., compound 320 ) using Boc-protected intermediates and Swern oxidation .
  • Microwave acceleration : Reduces reaction times from hours to minutes for cyclization steps, improving throughput .
  • Protecting group strategy : tert-Butyl (Boc) groups enhance solubility and prevent side reactions during N-alkylation .

Q. How is the biological activity of this compound derivatives evaluated?

Methodological Answer:

  • In vitro assays : Test cholinesterase inhibition (IC₅₀ values) and β-amyloid aggregation using thioflavin-T fluorescence .
  • Metal chelation studies : UV-Vis titration quantifies binding affinity for Cu²⁺/Zn²⁺, relevant to Alzheimer’s therapeutics .
  • In vivo biodistribution : Radiolabel derivatives (e.g., ⁶⁴Cu-bispidines) for PET imaging to assess tumor targeting .

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